(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid
Description
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Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c24-21(25)12-19(20-10-5-11-28-20)23-22(26)27-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25)/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFVOIGWAZDVSI-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid, often referred to as Fmoc-thiophenyl alanine, is a non-natural amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a thiophene moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C22H19NO4S
- Molecular Weight : 393.46 g/mol
- CAS Number : 269398-86-9
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, which may be beneficial in treating diseases such as cancer.
- Modulation of Protein Interactions : The thiophene group can facilitate interactions with various proteins, potentially disrupting or enhancing protein-protein interactions that are crucial in signaling pathways.
- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, which can protect cells from oxidative stress—a factor in many diseases.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Treatment : By inhibiting specific enzymes or pathways involved in tumor growth and proliferation.
- Neuroprotective Effects : Due to its antioxidant properties, it may offer protection against neurodegenerative diseases.
Research Findings and Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
- In Vitro Studies : In vitro assays have shown that derivatives of Fmoc-protected amino acids can effectively inhibit cancer cell lines. For instance, a study demonstrated that Fmoc-thiophenes exhibited significant cytotoxicity against breast cancer cells, suggesting a possible application in targeted therapy.
- Mechanistic Insights : A detailed mechanistic study revealed that the compound could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
- Bioavailability and Pharmacokinetics : Research has also focused on the bioavailability of these compounds when administered orally or intravenously. Studies indicate that modifications to the Fmoc group can enhance solubility and stability, improving pharmacokinetic profiles.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
